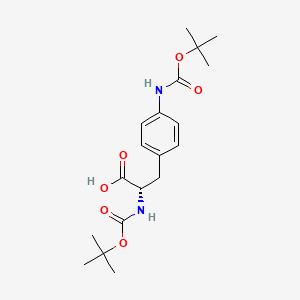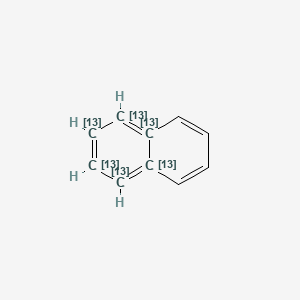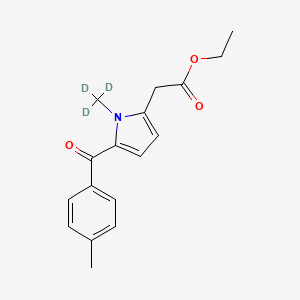
Molindone-d8
Übersicht
Beschreibung
Molindone-d8 is a deuterated form of molindone, an antipsychotic medication primarily used in the treatment of schizophrenia. The deuterium labeling in this compound makes it a valuable compound for scientific research, particularly in pharmacokinetic and metabolic studies. The deuterium atoms replace hydrogen atoms, which can lead to differences in the compound’s behavior in biological systems, making it useful for tracing and studying metabolic pathways.
Wirkmechanismus
Target of Action
Molindone-d8, a deuterium-labeled variant of Molindone, primarily targets dopamine D2 receptors in the brain . Dopamine D2 receptors play a crucial role in the regulation of mood, reward, and behavior. They are predominantly found in the reticular limbic systems of the brain .
Mode of Action
This compound acts by occupying (antagonizing) dopamine D2 receptor sites in the reticular limbic systems in the brain . This antagonism leads to a decrease in dopamine activity . By blocking the effects of dopamine, this compound diminishes symptoms of psychosis .
Biochemical Pathways
It is known that the drug undergoes hepatic biotransformation, a critical aspect of drug metabolism . The presence of toxic or reactive metabolites may result in drug withdrawal from the market .
Pharmacokinetics
This compound, like its parent compound Molindone, is rapidly absorbed when taken orally . It undergoes hepatic metabolism and has an elimination half-life of approximately 1.5 hours . The excretion of this compound is minor, occurring through renal and fecal routes . These pharmacokinetic properties impact the bioavailability of the drug, influencing its therapeutic efficacy and potential side effects.
Result of Action
The molecular and cellular effects of this compound’s action result in the reduction of psychotic symptoms. By antagonizing dopamine D2 receptors, this compound decreases dopamine activity in the brain . This leads to a reduction in spontaneous locomotion and aggressiveness, suppression of conditioned responses, and antagonism of the bizarre stereotyped behavior and hyperactivity induced by amphetamines .
Biochemische Analyse
Biochemical Properties
Molindone-d8, like its parent compound Molindone, is thought to act by occupying (antagonizing) dopamine (D2) receptor sites in the reticular limbic systems in the brain, thus decreasing dopamine activity . It has much lower affinity for D2 receptors than most antipsychotic agents and has a relatively low affinity for D1 receptors .
Cellular Effects
In cellular contexts, this compound is expected to influence cell function by modulating dopamine-mediated cell signaling pathways . By blocking dopamine receptors, it can alter gene expression and cellular metabolism related to these pathways .
Molecular Mechanism
The exact molecular mechanism of this compound is not fully established. It is thought to exert its effects at the molecular level primarily through antagonism of dopamine receptors, leading to decreased dopamine activity . This can result in changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound are expected to vary with dosage. For instance, a dose of 2.5 mg/kg produced effects typical of DA receptor blockade, while a dose of 40 mg/kg produced opposite effects .
Metabolic Pathways
This compound is rapidly absorbed and metabolized when given orally .
Transport and Distribution
Given its molecular properties and mechanism of action, it is likely to be transported to areas of the brain where dopamine receptors are present .
Subcellular Localization
Given its mechanism of action, it is likely to be localized in areas of the cell where dopamine receptors are present, such as the cell membrane .
Vorbereitungsmethoden
The synthesis of molindone-d8 involves several steps:
Starting Materials: The process begins with the reaction of cyclohexane-1,3-dione with a halogenated compound to form 2-(2-oxopentan-3-yl)cyclohexane-1,3-dione.
Cyclization: This intermediate undergoes cyclization to form 2-methyl-3-ethyl-4-oxo-4,5,6,7-tetrahydroindole.
Mannich Reaction: The final step involves a Mannich reaction with morpholine and formaldehyde to yield molindone.
Analyse Chemischer Reaktionen
Molindone-d8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its parent compound, molindone.
Substitution: It can undergo nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but often include various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
Molindone-d8 has several applications in scientific research:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of molindone in the body.
Metabolic Studies: The deuterium labeling allows researchers to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in biological systems, aiding in the development of new antipsychotic medications.
Vergleich Mit ähnlichen Verbindungen
Molindone-d8 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Molindone: The non-deuterated form, used as an antipsychotic.
Losindole: Another indole derivative with antipsychotic properties.
Piquindone: A compound with similar pharmacological effects but different chemical structure.
This compound’s uniqueness lies in its application for detailed metabolic and pharmacokinetic studies, providing a deeper understanding of the drug’s behavior in the body.
Eigenschaften
IUPAC Name |
3-ethyl-2-methyl-5-[(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)methyl]-1,5,6,7-tetrahydroindol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13-11(2)17-14-5-4-12(16(19)15(13)14)10-18-6-8-20-9-7-18/h12,17H,3-10H2,1-2H3/i6D2,7D2,8D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPWJLBORRMFGK-COMRDEPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC2=C1C(=O)C(CC2)CN3CCOCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(OC(C(N1CC2CCC3=C(C2=O)C(=C(N3)C)CC)([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676049 | |
| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189805-13-7 | |
| Record name | 3-Ethyl-2-methyl-5-{[(~2~H_8_)morpholin-4-yl]methyl}-1,5,6,7-tetrahydro-4H-indol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20676049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















